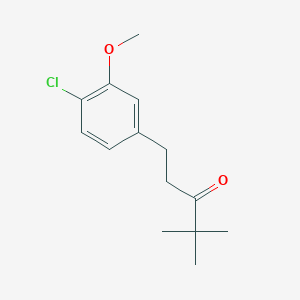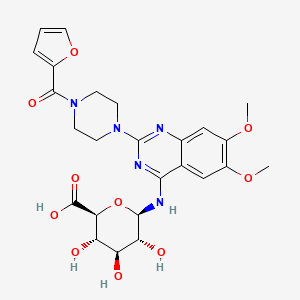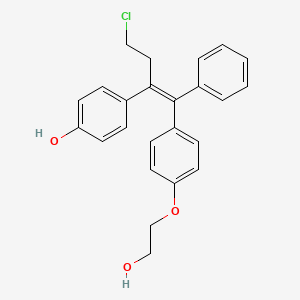
4-Hydroxyospemifene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyospemifene involves several steps, starting with the preparation of the core structure through a series of organic reactions. The key steps include:
Formation of the core structure: This involves the reaction of 2-chloroethylbenzene with 4-(2-hydroxyethoxy)benzaldehyde under specific conditions to form the intermediate compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch processing: Utilizing large reactors to carry out the reactions under controlled temperature and pressure conditions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyospemifene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding phenolic derivatives.
Reduction: Formation of ethyl-substituted phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
4-Hydroxyospemifene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxyospemifene involves its interaction with specific molecular targets and pathways. It is known to:
Inhibit enzyme activity: By binding to the active site of enzymes, it prevents substrate binding and subsequent catalytic activity.
Modulate signaling pathways: It can interact with receptors and other signaling molecules, altering cellular responses and functions.
Comparison with Similar Compounds
4-Hydroxyospemifene can be compared with other similar compounds, such as:
(Z)-4-(1-(2-chloroethyl)-2-(4-hydroxyphenyl)-2-phenylvinyl)phenol: Similar structure but lacks the hydroxyethoxy group.
(Z)-4-(1-(2-chloroethyl)-2-(4-methoxyphenyl)-2-phenylvinyl)phenol: Similar structure but has a methoxy group instead of a hydroxyethoxy group.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyethoxy group enhances its solubility and reactivity, making it more versatile in various applications .
Properties
CAS No. |
341525-22-2 |
|---|---|
Molecular Formula |
C₂₄H₂₃ClO₃ |
Molecular Weight |
394.89 |
Synonyms |
(Z)-4-(4-Chloro-1-(4-(2-hydroxyethoxy)phenyl)-1-phenylbut-1-en-2-yl)phenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



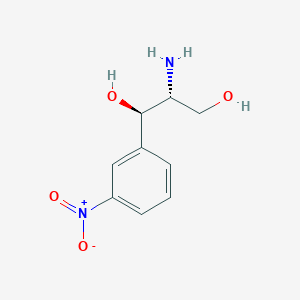
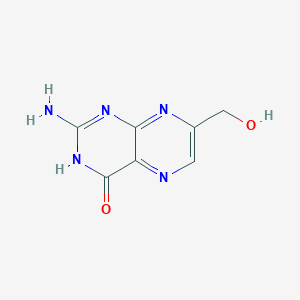
![Ethyl 2-(6-(acetoxymethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144632.png)
![Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144633.png)
![Ethyl 2-(6-cyano-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144636.png)
